molecular formula C13H19N5O2 B2731601 3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-15-8

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2731601
CAS No.: 442865-15-8
M. Wt: 277.328
InChI Key: SSJYBMZDULHWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis often begins with a purine derivative, such as xanthine.

    Alkylation: The first step involves the alkylation of the purine ring at the 7-position with 2-methylallyl bromide under basic conditions.

    Methylation: Finally, the methyl group is introduced at the 3-position using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced purine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of reduced purine compounds.

Scientific Research Applications

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studying purine chemistry.

    Biology: This compound can be used in biochemical studies to investigate the role of purine derivatives in cellular processes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as purine receptors or enzymes involved in nucleotide metabolism. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate enzymes, affecting the synthesis or degradation of nucleotides.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different substituents.

    Theobromine (3,7-dimethylxanthine): Found in cocoa, with similar stimulant properties but less potent than caffeine.

    Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.

Uniqueness

3-methyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike caffeine or theobromine, this compound has a propylamino group and a 2-methylallyl group, which may result in different pharmacological effects and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-5-6-14-12-15-10-9(18(12)7-8(2)3)11(19)16-13(20)17(10)4/h2,5-7H2,1,3-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJYBMZDULHWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.